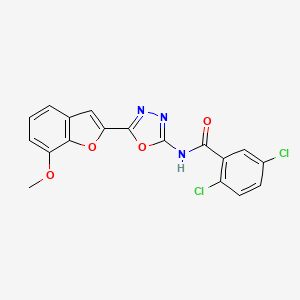
2,5-dichloro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Antitubercular Activity
The structural modifications of isoniazid (INH) derivatives, including those with 1,3,4-oxadiazol-2-amine, have been studied for their antitubercular activity against various strains of Mycobacterium. Some derivatives, like 2-isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide and its halogenated counterparts, have shown in vitro efficacy comparable to INH against M. tuberculosis. These findings are significant for designing new anti-TB compounds (Asif, 2014).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazole, are known for a wide range of biological activities. They have been explored for their antimicrobial, anticancer, anti-inflammatory, and other medicinal properties. The structural feature of 1,3,4-oxadiazole allows effective binding with different enzymes and receptors, eliciting an array of bioactivities. This makes these derivatives valuable in the development of new medicinal agents (Jalhan et al., 2017), (Verma et al., 2019).
Antimicrobial Properties
Compounds containing 1,3,4-oxadiazole rings have exhibited significant antimicrobial activity, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. Recent studies have suggested that the activity of these new compounds often exceeds that of known antibiotics, indicating their potential as promising new drugs (Glomb & Świątek, 2021).
properties
IUPAC Name |
2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c1-25-13-4-2-3-9-7-14(26-15(9)13)17-22-23-18(27-17)21-16(24)11-8-10(19)5-6-12(11)20/h2-8H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGTYSZRLRGIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)
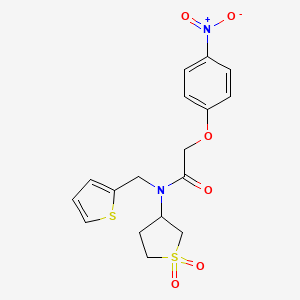

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)
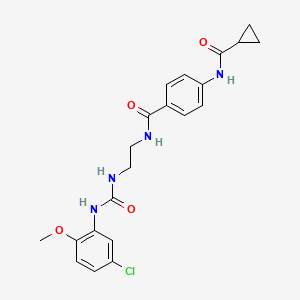
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

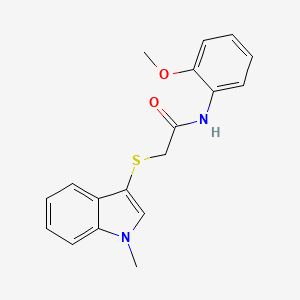

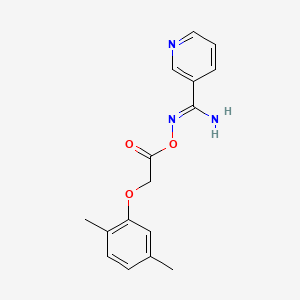
![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)
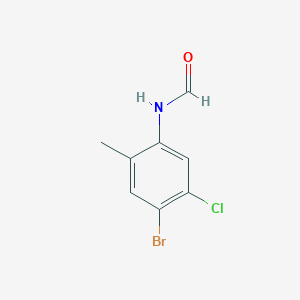
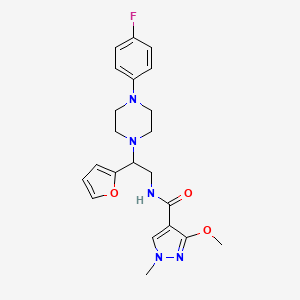
![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate](/img/structure/B2626181.png)